molecular formula C20H30N2O2 B247134 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine

3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine

Cat. No. B247134
M. Wt: 330.5 g/mol
InChI Key: ACOMVHBPRUSGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine, also known as DMMDA-2, is a chemical compound that belongs to the class of psychoactive substances. This compound is structurally similar to other hallucinogens such as mescaline and MDMA. DMMDA-2 has been the subject of scientific research due to its potential therapeutic applications and its effects on the central nervous system.

Mechanism of Action

The mechanism of action of 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine is not fully understood, but it is believed to act on the serotonergic system in the brain. 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine is a partial agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of other substances such as LSD and psilocybin. 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine also has affinity for other serotonin receptors such as 5-HT1A and 5-HT2C, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine has been shown to have a variety of biochemical and physiological effects. In animal studies, 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine has also been shown to increase levels of glutathione, which is an antioxidant that protects cells from oxidative stress. Additionally, 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine has been shown to increase levels of cAMP, which is a signaling molecule that plays a role in various cellular processes.

Advantages and Limitations for Lab Experiments

3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine has several advantages for laboratory experiments. It is a relatively stable compound that can be stored for extended periods of time. Additionally, 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine is soluble in a variety of solvents, which makes it easy to work with in the laboratory. However, 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine has several limitations for laboratory experiments. It is a controlled substance in many countries, which makes it difficult to obtain for research purposes. Additionally, 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine has a complex synthesis method, which makes it difficult to produce in large quantities.

Future Directions

There are several future directions for research on 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine. One area of research is the potential therapeutic applications of 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the potential use of 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine as an anxiolytic and antidepressant. Additionally, further studies are needed to fully understand the mechanism of action of 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine and its effects on the serotonergic system. Overall, 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine has the potential to be a valuable tool for scientific research and a potential treatment for a variety of neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine involves several steps, including the reaction of p-anisaldehyde with 2,6-dimethylpiperidine to form an imine intermediate. This intermediate is then reduced with sodium borohydride to produce the final product, 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine. The synthesis of 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine requires specialized equipment and expertise, and it is not a simple process.

Scientific Research Applications

3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine has anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine has been shown to have anxiolytic and antidepressant effects, which make it a potential treatment for anxiety and depression.

properties

Molecular Formula

C20H30N2O2

Molecular Weight

330.5 g/mol

IUPAC Name

[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]-(3-methoxyphenyl)methanone

InChI

InChI=1S/C20H30N2O2/c1-15-11-16(2)14-22(13-15)18-7-9-21(10-8-18)20(23)17-5-4-6-19(12-17)24-3/h4-6,12,15-16,18H,7-11,13-14H2,1-3H3

InChI Key

ACOMVHBPRUSGRJ-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)OC)C

Canonical SMILES

CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)OC)C

Origin of Product

United States

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